N-(3-(2-methylthiazol-4-yl)phenyl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-14-20-18(13-23-14)16-8-5-9-17(12-16)21-19(22)11-10-15-6-3-2-4-7-15/h2-13H,1H3,(H,21,22)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCJICDYLNLFEP-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-methylthiazol-4-yl)phenyl)cinnamamide typically involves the reaction of 2-methylthiazole with a suitable phenyl derivative under specific conditions. One common method includes the use of amide coupling reactions, where the thiazole derivative is reacted with cinnamic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-methylthiazol-4-yl)phenyl)cinnamamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the cinnamamide moiety, converting it to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the cinnamamide moiety can produce the corresponding amine .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-(2-methylthiazol-4-yl)phenyl)cinnamamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Key Findings and Trends
Antitumor Activity
- Thiazole-containing analogs (e.g., 7n , 7o ) exhibit potent cytotoxicity, likely due to thiazole’s role in intercalation or kinase inhibition .
- The α,β-unsaturated carbonyl in cinnamamide may act as a Michael acceptor, covalently modifying cysteine residues in target proteins .
Antimicrobial and Antitubercular Activity
- Piperazine-substituted derivatives (e.g., N-[4-(piperazin-1-yl)phenyl]cinnamamide ) show enhanced antitubercular activity due to improved solubility and membrane penetration .
- Sulfonyl groups (e.g., compound 15 ) increase bactericidal effects against Gram-positive pathogens by disrupting cell-wall synthesis .
Enzyme Binding and Selectivity
- Cinnamamide derivatives like S6 bind GADD34:PP1 with high affinity but exhibit variable RMSD values (1.5–12.0 Å), suggesting flexibility in binding modes compared to rigid quinoline analogs .
Q & A
Q. What are the established synthetic methodologies for N-(3-(2-methylthiazol-4-yl)phenyl)cinnamamide, and what are the critical optimization parameters to address low yields?
The synthesis typically involves coupling cinnamoyl chloride with a 3-(2-methylthiazol-4-yl)aniline intermediate. Key challenges include regioselective thiazole ring formation and minimizing byproducts during amidation. For example, microwave-assisted synthesis improves reaction efficiency, though yields remain moderate (51% in one protocol) . Critical parameters include:
- Temperature control during cyclocondensation to prevent decomposition
- Use of coupling agents like HATU for efficient amide bond formation
- Purification via recrystallization from ethanol to achieve >95% purity
Comparative Synthesis Approaches
| Method | Yield | Key Conditions | Reference |
|---|---|---|---|
| Conventional amidation | 51% | DCM, RT, 24h | |
| Microwave-assisted | 67% | 100°C, 30 min |
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are critical. For example:
- 1H NMR : Distinct signals for the thiazole proton (δ 7.35 ppm) and cinnamamide olefinic protons (δ 6.5–7.3 ppm) confirm connectivity .
- HRMS : Accurate mass determination (e.g., [M+H]+ calculated 335.1124, observed 335.1127) validates molecular formula .
- Melting point analysis (189–192°C) ensures crystallinity and purity .
Q. What in vitro biological screening models are commonly used to evaluate its antitumor potential?
Standard protocols include:
- MTT assays against HepG2, MCF-7, and A549 cell lines to assess IC₅₀ values
- Apoptosis induction studies via flow cytometry (Annexin V/PI staining)
- Cell cycle analysis to identify G1/S phase arrest mechanisms
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?
SAR analysis reveals that electron-withdrawing groups (e.g., -Cl, -CF₃) on the cinnamamide phenyl ring enhance cytotoxicity by improving membrane permeability. For example:
- A -CF₃ substituent reduced IC₅₀ by 60% against HepG2 cells compared to the parent compound .
- Substituents on the thiazole ring (e.g., methyl groups) improve metabolic stability .
Methodological Strategies
Q. How should researchers resolve contradictions in biological activity data across studies?
Discrepancies often arise from structural misassignment or assay variability. For example:
- A corrected synthesis scheme for a related compound (7n/7o) showed revised IC₅₀ values, highlighting the need for rigorous structural validation via 2D-NMR .
- Cross-validation using orthogonal assays (e.g., ATP-based viability assays alongside MTT) reduces false positives .
Q. What strategies are effective in improving synthetic yield while reducing byproducts like Michael adducts?
- Microwave irradiation : Reduces reaction time from 24h to 30 min, suppressing side reactions .
- Protecting group chemistry : Temporary protection of reactive amines minimizes undesired nucleophilic attacks .
- Chromatographic optimization : Use of silica gel with ethyl acetate/hexane gradients (3:7) resolves byproducts .
Q. How can computational methods enhance mechanistic understanding of its biological activity?
- Molecular dynamics simulations : Reveal stable interactions with kinase ATP-binding pockets (e.g., RMSD < 2.0 Å over 100 ns) .
- QSAR modeling : Identifies critical descriptors like logP and polar surface area for blood-brain barrier penetration .
- ADMET prediction : Tools like SwissADME forecast bioavailability and toxicity risks early in development .
Data Interpretation and Validation
Q. What analytical controls are essential to ensure batch-to-batch consistency in pharmacological studies?
- HPLC purity checks : >98% purity with a C18 column (acetonitrile/water gradient)
- Elemental analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks)
Q. How can researchers differentiate between specific and nonspecific binding in target engagement studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
